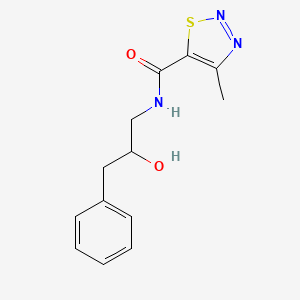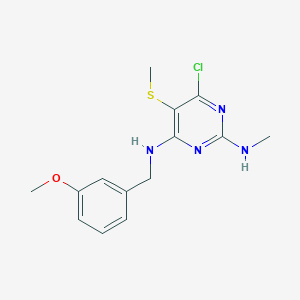
6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a useful research compound. Its molecular formula is C14H17ClN4OS and its molecular weight is 324.83. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Antiviral and Antimicrobial Activities
Pyrimidine derivatives have been extensively explored for their antiviral and antimicrobial properties. The structure-activity relationship (SAR) studies of pyrimidine compounds reveal their potential against a broad spectrum of bacterial and viral infections, suggesting their importance in developing new therapeutic agents (Chiriapkin, 2022).
Anti-Cancer Properties
Research developments in pyrimidine syntheses have shown that certain pyrimidine derivatives exhibit potent anti-inflammatory effects, which are crucial in cancer treatment. Their ability to inhibit the expression and activity of vital inflammatory mediators makes them valuable in researching new anticancer therapies (Rashid et al., 2021).
Enzyme Inhibitor Applications
Pyrimidine derivatives have been identified as effective enzyme inhibitors, offering therapeutic potential in treating diseases related to enzyme dysfunction. This includes applications in neurodegenerative diseases, where enzyme modulation can play a critical role in managing disease progression (Natarajan et al., 2022).
Environmental and Ecological Research
Pollutant Degradation
Pyrimidines have been studied for their role in environmental science, particularly in the degradation of pollutants. Their redox properties make them suitable candidates for investigating the remediation of hazardous substances in water and soil, showcasing their application in environmental cleanup efforts (Husain & Husain, 2007).
Toxicity Studies
The toxicity profiles of various pyrimidine derivatives, including their impact on ecological receptors such as fish and mammals, have been a subject of study. This research is vital for understanding the environmental safety and potential risks associated with pyrimidine compounds, informing regulations and safety guidelines (Boening, 1998).
特性
IUPAC Name |
6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-16-14-18-12(15)11(21-3)13(19-14)17-8-9-5-4-6-10(7-9)20-2/h4-7H,8H2,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLAXKODINQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325283 |
Source


|
| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
400074-33-1 |
Source


|
| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

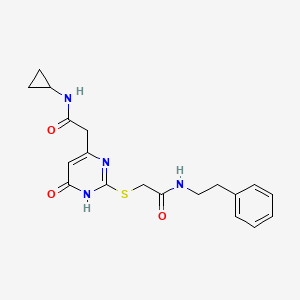
![N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide](/img/structure/B2944634.png)
![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)
![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)
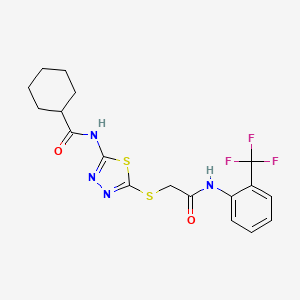
![4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2944639.png)
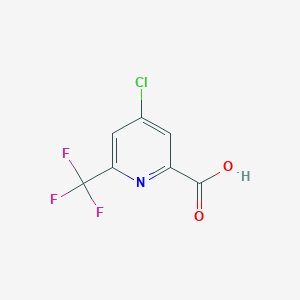
![Ethyl 4-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2944646.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)
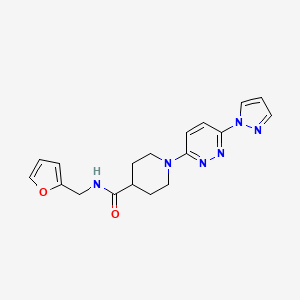

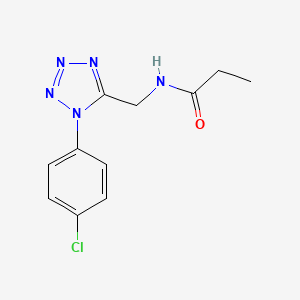
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)
